

spectroscopic data of 6-fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No.: B1338380

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **6-fluoro-3-(piperidin-4-yl)-1H-indole**

Foreword

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-fluoro-3-(piperidin-4-yl)-1H-indole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following discourse is structured to not only present the expected analytical data but also to elucidate the underlying scientific principles and experimental considerations essential for its robust characterization. The structural complexity and pharmacological relevance of fluorinated indole derivatives necessitate a multi-faceted analytical approach.^[1] This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive data summary and practical, field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Significance

6-fluoro-3-(piperidin-4-yl)-1H-indole belongs to a class of compounds that are widely explored as scaffolds for various therapeutic agents.^[2] The indole core is a privileged structure in numerous biologically active molecules, while the piperidine moiety can influence solubility, basicity, and receptor binding. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to target proteins.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **6-fluoro-3-(piperidin-4-yl)-1H-indole**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of both aromatic and aliphatic protons, as well as spin-spin coupling between them. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar structures, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred to better resolve the N-H protons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	br s	1H	Indole N-H
~7.6	dd	1H	H-4
~7.3	dd	1H	H-7
~7.2	s	1H	H-2
~6.9	td	1H	H-5
~3.1	m	2H	Piperidine H-2ax, H-6ax
~2.9	m	1H	Piperidine H-4
~2.7	t	2H	Piperidine H-2eq, H-6eq
~1.8	m	2H	Piperidine H-3ax, H-5ax
~1.6	m	2H	Piperidine H-3eq, H-5eq
~1.5	br s	1H	Piperidine N-H

Trustworthiness: The predicted chemical shifts are based on the analysis of structurally related compounds.^{[4][5]} The indole N-H proton is expected to be significantly downfield and broad due to hydrogen bonding and exchange. The aromatic protons will exhibit characteristic coupling patterns influenced by the fluorine substituent. The piperidine protons will show complex multiplets due to chair conformation and axial/equatorial environments.^[6]

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-fluoro-3-(piperidin-4-yl)-1H-indole** in 0.6 mL of DMSO-d₆.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

- Acquisition Parameters:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time (aq): 3 seconds
 - Spectral Width (sw): 20 ppm
- Processing: Apply a 0.3 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides crucial information about the carbon skeleton. Due to the lower natural abundance of ¹³C, a greater number of scans are required. The fluorine atom will induce C-F coupling, which can be observed for the carbon atoms in its vicinity.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Assignment
~158 (d, $J \approx 235$ Hz)	C-6
~136	C-7a
~124	C-2
~121 (d, $J \approx 10$ Hz)	C-7
~120	C-3a
~115	C-3
~108 (d, $J \approx 25$ Hz)	C-5
~97 (d, $J \approx 25$ Hz)	C-4
~45	Piperidine C-2, C-6
~34	Piperidine C-4
~32	Piperidine C-3, C-5

Trustworthiness: These predictions are derived from data on similar fluorinated indoles.[\[4\]](#)[\[7\]](#)
The large one-bond C-F coupling constant for C-6 is a key diagnostic feature. The other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: 500 MHz NMR spectrometer with a broadband probe.
- Acquisition Parameters:
 - Pulse Sequence: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay (d1): 2 seconds

- Spectral Width (sw): 240 ppm
- Processing: Apply a 1-2 Hz line broadening. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak for this molecule, confirming the presence and electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):

Chemical Shift (δ) ppm	Multiplicity
~ -122	m

Trustworthiness: The chemical shift is estimated from data for 6-fluoro-3-methyl-1H-indole.[\[4\]](#) The multiplicity will be a multiplet due to coupling with the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

- Sample Preparation: Use the same sample.
- Instrumentation: 500 MHz NMR spectrometer with a broadband probe tuned to the ¹⁹F frequency.
- Acquisition Parameters:
 - Pulse Sequence: zg30
 - Number of Scans: 64
 - Relaxation Delay (d1): 2 seconds
 - Spectral Width (sw): 50 ppm
- Processing: Reference the spectrum to an external standard such as CFCl₃ at 0 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion $[M+H]^+$.

Predicted Mass Spectrometry Data (ESI+):

m/z	Assignment
233.1347	$[M+H]^+$ (Calculated for $C_{14}H_{18}FN_2$)
148.0612	$[M - \text{piperidine} + 2H]^+$
86.0964	$[\text{Piperidine}+H]^+$

Trustworthiness: The primary observed ion will be the protonated molecule. Fragmentation is expected to occur at the C-C bond between the indole and piperidine rings.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- **Acquisition Parameters:**
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Mass Range: 50-500 m/z
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the calculated value. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be characterized by absorptions from the N-H, C-H, C=C, and C-F bonds.

Predicted IR Data (ATR):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	Indole N-H stretch
~3300	Medium, Broad	Piperidine N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch
~1620, 1580, 1470	Medium-Strong	Aromatic C=C stretch
~1250	Strong	C-F stretch

Trustworthiness: The predicted absorptions are based on characteristic frequencies for indoles, piperidines, and fluorinated aromatic compounds.[\[8\]](#)

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory.
- **Acquisition Parameters:**
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32
 - Spectral Range: 4000-400 cm⁻¹

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the indole chromophore.

Predicted UV-Vis Data (Methanol):

λ_{max} (nm)	Molar Absorptivity (ϵ)	Assignment
~220	High	$\pi \rightarrow \pi^*$ transition
~275	Medium	$\pi \rightarrow \pi^*$ transition

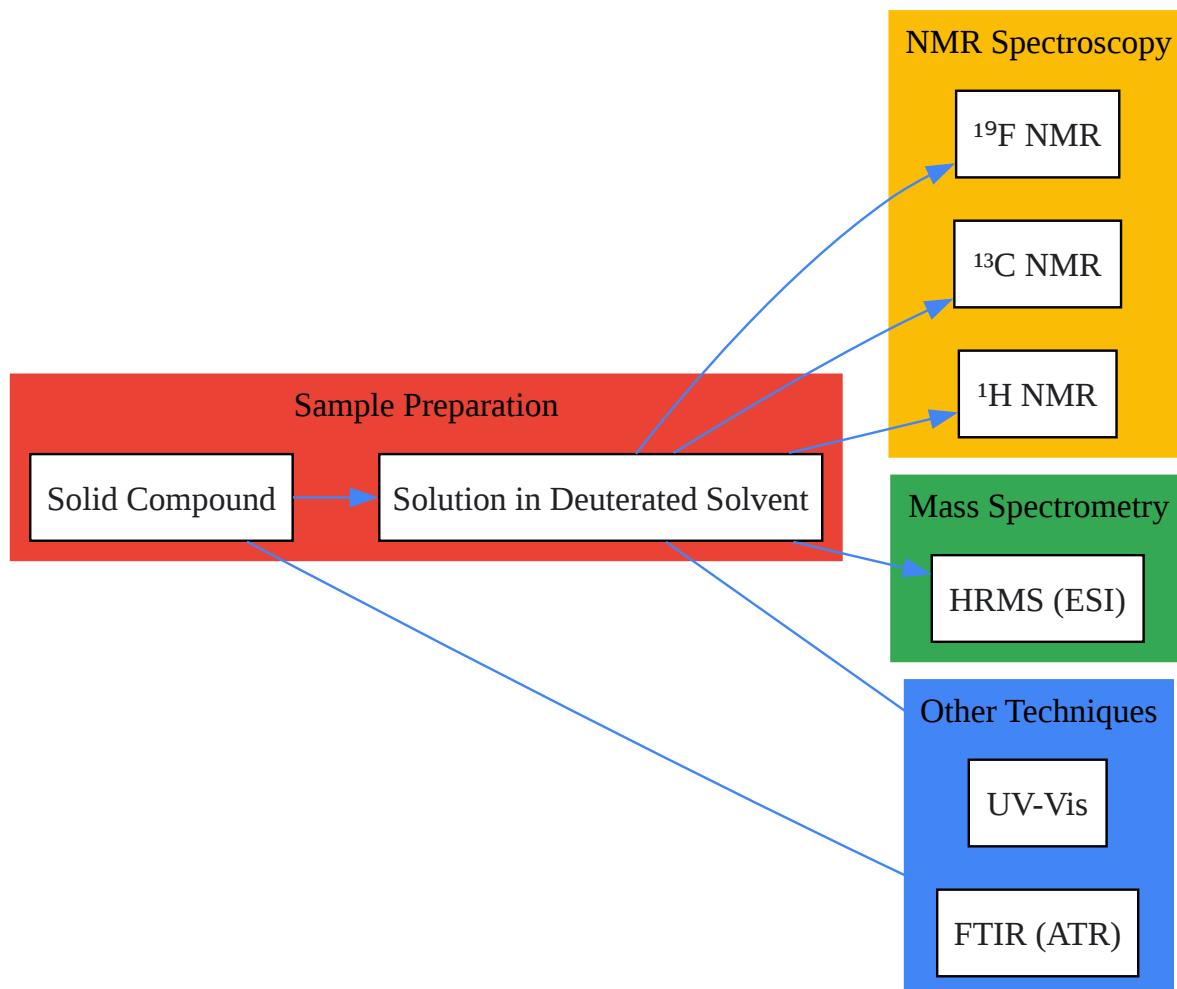
Trustworthiness: The indole ring system typically shows two main absorption bands in the UV region.[\[9\]](#)[\[10\]](#) The exact positions and intensities can be influenced by substitution.

Experimental Protocol: UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol to an absorbance of ~1.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Acquisition Parameters:
 - Wavelength Range: 200-400 nm
 - Scan Speed: Medium
- Data Analysis: Record the wavelengths of maximum absorbance (λ_{max}).

Visualizations

Caption: Molecular structure of **6-fluoro-3-(piperidin-4-yl)-1H-indole**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole () for sale [vulcanchem.com]
- 4. rsc.org [rsc.org]
- 5. 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | C13H13FN2 | CID 11053072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole [webbook.nist.gov]
- To cite this document: BenchChem. [spectroscopic data of 6-fluoro-3-(piperidin-4-yl)-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338380#spectroscopic-data-of-6-fluoro-3-piperidin-4-yl-1h-indole\]](https://www.benchchem.com/product/b1338380#spectroscopic-data-of-6-fluoro-3-piperidin-4-yl-1h-indole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com